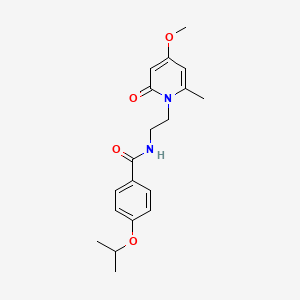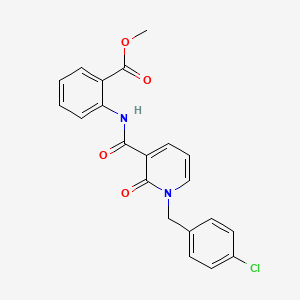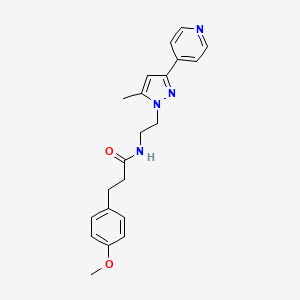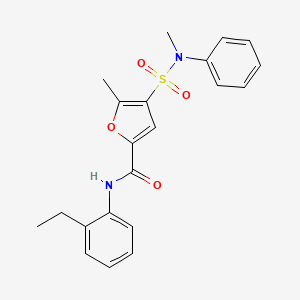
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide, also known as ML277, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. ML277 is a selective activator of the Kir7.1 potassium channel, which is involved in various physiological processes such as insulin secretion, renal function, and hearing. In
Scientific Research Applications
Synthesis and Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide and related compounds have been extensively studied for their potential in various biological activities. A related study focused on the synthesis of O-substituted derivatives of sulfonamides bearing a piperidine nucleus, demonstrating the versatility of sulfonamide derivatives in generating biologically active compounds. These derivatives showed promising activity against enzymes like butyrylcholinesterase, indicating their potential in therapeutic applications (Khalid et al., 2013).
Anticancer Applications
Research has also explored the anticancer potential of compounds with similar structural motifs. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines. These compounds, including those with structural similarities to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide, showed potent cytotoxic activity, indicating their potential as anticancer agents (Ravichandiran et al., 2019).
Antibacterial Properties
Additionally, derivatives of piperidine and related structures have been synthesized and evaluated for their antibacterial properties. For example, 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share a similar core structure, have been studied as potential antibacterial agents, showing the broad utility of these chemical frameworks in developing new antibiotics (Miyamoto et al., 1987).
Enzyme Inhibition
The structural framework of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide is also conducive to enzyme inhibition activities. Compounds with related structures have been investigated for their ability to inhibit enzymes such as carbonic anhydrase, which plays a critical role in physiological processes. Such studies highlight the potential of these compounds in therapeutic settings where enzyme modulation is desired (Turkmen et al., 2005).
Alzheimer’s Disease Research
In the context of neurodegenerative diseases, novel derivatives have been synthesized for evaluation as drug candidates for Alzheimer’s disease. The research includes compounds structurally akin to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide, emphasizing the significance of these chemical structures in developing treatments for cognitive disorders (Rehman et al., 2018).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-fluorophenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S2/c17-14-8-9-15(24-14)25(22,23)20-10-4-3-7-13(20)16(21)19-12-6-2-1-5-11(12)18/h1-2,5-6,8-9,13H,3-4,7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAKWXYMLWTLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2672632.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine](/img/structure/B2672633.png)



![4-[2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2672640.png)


![N-(4-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2672647.png)


![3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2672651.png)
![7-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2672652.png)
